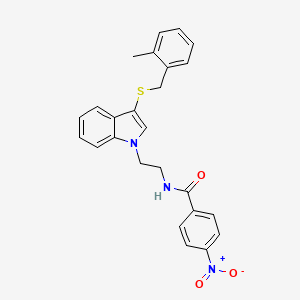![molecular formula C31H27ClN4O2S B2932162 6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215753-54-0](/img/structure/B2932162.png)
6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-quinoline-4-carboxylic acid derivatives are a group of compounds that have been studied for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors . These compounds have shown activity against CETP, with some displaying significant inhibitory rates .
Synthesis Analysis
The synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives involves several steps starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-quinolinecarbohydrazide, a related compound, has a molecular formula of C16H13N3O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Doebner reaction, amidation, reduction, acylation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-Phenyl-4-quinolinecarbohydrazide has a molecular weight of 263.294 Da .Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
Research on related compounds, such as orexin receptor antagonists like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), has provided insights into their metabolic pathways and pharmacokinetics. For instance, SB-649868 is extensively metabolized, with its elimination occurring principally via the feces, highlighting the importance of understanding the metabolic and excretion pathways of similar compounds (Renzulli et al., 2011).
Potential Therapeutic Uses
The investigation into related compounds also sheds light on potential therapeutic applications. For example, sapropterin dihydrochloride, a synthetic form of 6R-tetrahydrobiopterin (BH4), is used for treating phenylketonuria (PKU), indicating that similar compounds could have therapeutic applications in metabolic disorders or other conditions (Keil et al., 2013).
Environmental and Health Exposure
Research on exposure to environmental chemicals, including pyrethroid and organophosphate pesticides, emphasizes the need to understand the exposure pathways and health impacts of chemicals, including potential novel compounds. This highlights the relevance of assessing the safety profiles of new compounds, their environmental persistence, and potential exposure risks (Bravo et al., 2019).
Mecanismo De Acción
These compounds have been studied for their potential as inhibitors of histone deacetylases (HDACs), which are a group of enzymes that remove acetyl groups from histone proteins . Inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
6-benzyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O2S.ClH/c32-29(36)28-23-15-16-35(18-20-9-3-1-4-10-20)19-27(23)38-31(28)34-30(37)24-17-26(21-11-5-2-6-12-21)33-25-14-8-7-13-22(24)25;/h1-14,17H,15-16,18-19H2,(H2,32,36)(H,34,37);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYOJBDDRQZOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)N)CC6=CC=CC=C6.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
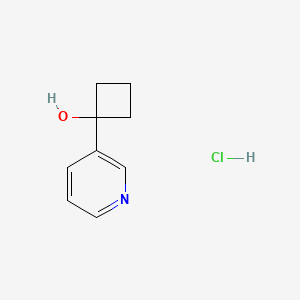

![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
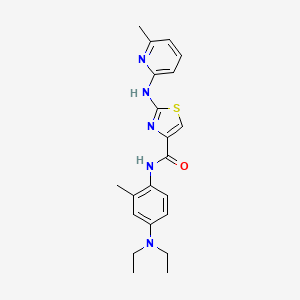
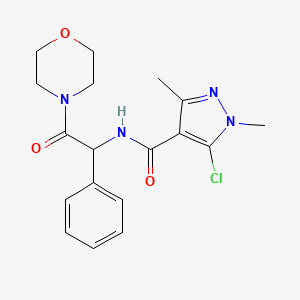
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)

![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
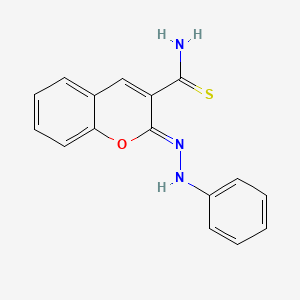
![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)
